molecular formula C17H11F3O2 B12809195 1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 15191-70-5

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B12809195
CAS No.: 15191-70-5
M. Wt: 304.26 g/mol
InChI Key: AIPSAOYIRLSEMX-UHFFFAOYSA-N
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Description

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a fluorene moiety attached to a trifluorobutane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 9H-fluorene derivatives with trifluorobutane-1,3-dione under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is carried out under ambient conditions, and the product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl groups in the trifluorobutane-1,3-dione structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to its trifluorobutane-1,3-dione structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organic compounds.

Properties

CAS No.

15191-70-5

Molecular Formula

C17H11F3O2

Molecular Weight

304.26 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C17H11F3O2/c18-17(19,20)16(22)9-15(21)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2

InChI Key

AIPSAOYIRLSEMX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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